molecular formula C20H24BrN3O4 B8099720 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide CAS No. 1248-46-0

4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide

Cat. No.: B8099720
CAS No.: 1248-46-0
M. Wt: 450.3 g/mol
InChI Key: ZYWNKZCNUIBCSJ-UHFFFAOYSA-M
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Description

4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholinium core substituted with a p-nitro-N-phenylbenzamido group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide typically involves a multi-step process. The initial step often includes the preparation of the p-nitro-N-phenylbenzamido intermediate, which is then reacted with a morpholine derivative under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted morpholinium compounds.

Scientific Research Applications

4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the morpholinium core can interact with various biological molecules. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-(2-(p-nitro-N-phenylamino)ethyl)morpholinium chloride
  • 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)pyridinium bromide

Uniqueness

4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide is unique due to its specific substitution pattern and the presence of both a nitro group and a morpholinium core

Properties

IUPAC Name

N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-4-nitro-N-phenylbenzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N3O4.BrH/c1-23(13-15-27-16-14-23)12-11-21(18-5-3-2-4-6-18)20(24)17-7-9-19(10-8-17)22(25)26;/h2-10H,11-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWNKZCNUIBCSJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924935
Record name 4-Methyl-4-{2-[(4-nitrobenzoyl)(phenyl)amino]ethyl}morpholin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248-46-0
Record name Morpholinium, 4-methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4-{2-[(4-nitrobenzoyl)(phenyl)amino]ethyl}morpholin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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